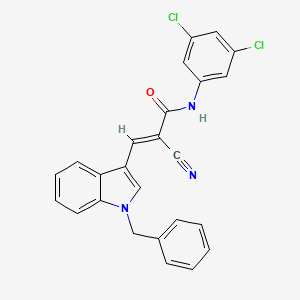
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide involves the inhibition of specific enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. It also inhibits the activity of specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth. By inhibiting these enzymes and pathways, (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide have been studied extensively. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It also inhibits the growth of cancer cells by inhibiting the activity of specific enzymes and signaling pathways. In addition, (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide in lab experiments include its potential as a drug candidate and its ability to inhibit the growth of cancer cells. However, this compound has limitations, including its toxicity and its potential to interact with other compounds in the body. Therefore, careful consideration should be given when using (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide in lab experiments.
Zukünftige Richtungen
For (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide research include further studies on its potential as a drug candidate for cancer and neurodegenerative diseases. In addition, more research is needed to understand the mechanism of action of this compound and its potential interactions with other compounds in the body. Further studies on the toxicity and safety of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide are also needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide involves the reaction between 3-(1-benzylindol-3-yl)acrylic acid and 3,5-dichlorobenzonitrile in the presence of a catalyst. This reaction results in the formation of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In medicinal chemistry, (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide has been studied for its potential as a drug candidate.
Eigenschaften
IUPAC Name |
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O/c26-20-11-21(27)13-22(12-20)29-25(31)18(14-28)10-19-16-30(15-17-6-2-1-3-7-17)24-9-5-4-8-23(19)24/h1-13,16H,15H2,(H,29,31)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBSEAGYUWIZBV-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B2483479.png)
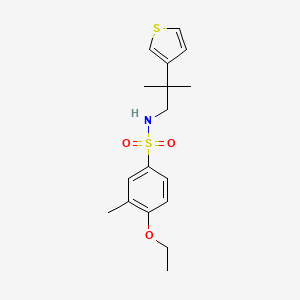
![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2483482.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2483483.png)
![2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2483484.png)
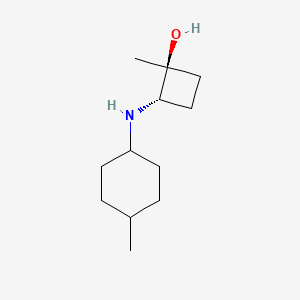
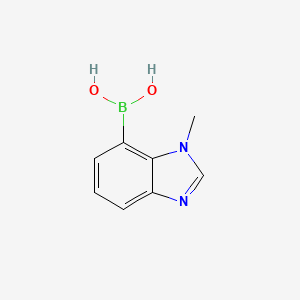
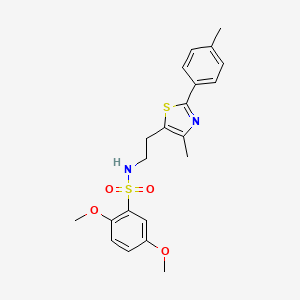
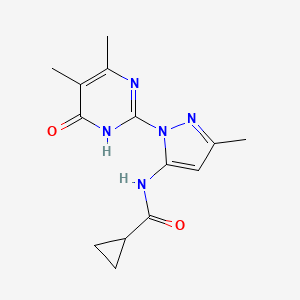

![Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride](/img/structure/B2483491.png)
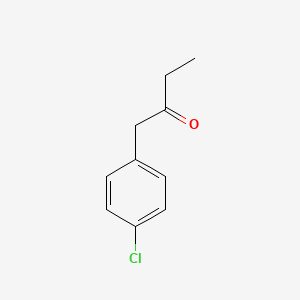
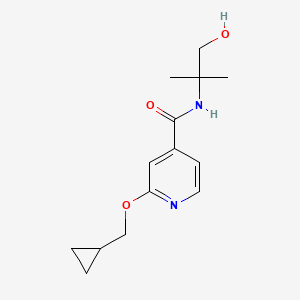
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2483499.png)